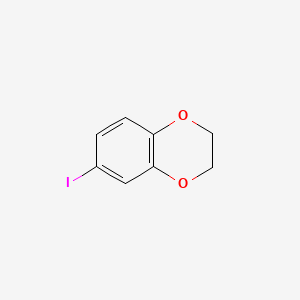

6-Iodo-2,3-dihydro-1,4-benzodioxine

描述

A Privileged Motif in Organic and Medicinal Chemistry

The 1,4-benzodioxane (B1196944) framework, the core of 6-Iodo-2,3-dihydro-1,4-benzodioxine, is widely recognized as a "privileged scaffold" in medicinal chemistry. tsijournals.com This distinction is attributed to its frequent appearance in biologically active natural products and synthetic compounds, demonstrating a remarkable capacity to interact with a wide range of biological targets. scirp.orgscirp.org The inherent conformational rigidity of the benzodioxine ring system, coupled with its favorable physicochemical properties, allows for the precise spatial orientation of appended functional groups, a critical factor in molecular recognition and biological activity. mdpi.com

This versatile scaffold is a key component in a variety of therapeutic agents, including those with anti-inflammatory, anticancer, and antihypertensive properties. scirp.orgscirp.org For instance, the well-known drug Doxazosin, used to treat hypertension, features a 1,4-benzodioxane moiety. scirp.orgscirp.org The ability of the benzodioxane structure to serve as a bioisosteric replacement for other aromatic systems further enhances its utility in drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

The Strategic Advantage of Halogenation

The introduction of a halogen atom onto the benzodioxine scaffold, as seen in this compound, is a deliberate and strategic modification that significantly broadens its synthetic potential. Halogenated aromatic compounds are indispensable intermediates in modern organic synthesis, primarily due to their ability to participate in a wide array of cross-coupling reactions. nih.gov

The carbon-iodine bond, in particular, is highly valued for its reactivity, making iodo-substituted arenes, such as this compound, excellent substrates for palladium-catalyzed reactions. These reactions, including the Suzuki, Sonogashira, and Heck couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. nih.govrsc.org The presence of the iodine atom, therefore, transforms the benzodioxine scaffold from a passive framework into a reactive platform for molecular elaboration.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-iodo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTMYTXWFHBHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379868 | |

| Record name | 6-Iodo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57744-67-9 | |

| Record name | 6-Iodo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Trajectories of 6 Iodo 2,3 Dihydro 1,4 Benzodioxine

Direct Iodination Strategies

The direct introduction of an iodine atom onto the 2,3-dihydro-1,4-benzodioxine scaffold is a primary approach for the synthesis of this compound. This typically involves an electrophilic aromatic substitution reaction where the electron-rich benzene (B151609) ring of the dihydrobenzodioxine nucleus is attacked by an electrophilic iodine species.

Electrophilic Iodination of 2,3-Dihydro-1,4-benzodioxine

Electrophilic iodination of aromatic compounds often employs molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst. nih.gov For electron-rich aromatic systems like 2,3-dihydro-1,4-benzodioxine, reagents such as N-iodosuccinimide (NIS) are particularly effective, often in the presence of an acid catalyst. organic-chemistry.orgcolab.ws The ether oxygens of the dioxine ring are activating, ortho-, para-directing groups, meaning that electrophilic substitution is directed to the positions ortho and para to these oxygen atoms. This leads to substitution primarily at the 6- and 7-positions (equivalent to the para- and ortho-positions relative to one of the ether linkages).

Common reagents and systems for electrophilic iodination include:

Iodine with an oxidizing agent: A mixture of iodine and an oxidizing agent like nitric acid or hydrogen peroxide can generate the electrophilic iodine species (I⁺) in situ. nih.gov

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. wikipedia.org It is often used with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), which enhances the electrophilicity of the iodine. organic-chemistry.orgcolab.ws

Optimized Reaction Conditions and Regioselectivity

The regioselectivity of the iodination of 2,3-dihydro-1,4-benzodioxine is a critical aspect. The electronic properties of the dioxine ring system favor substitution at the 6- and 7-positions. However, the 6-position is generally favored due to steric hindrance from the ethylene (B1197577) dioxy group at the 7-position (ortho). This preference is reflected in the commercial availability of 6-iodo-1,4-benzodioxane, where the main component is the 6-iodo isomer, with the 5-iodo isomer (equivalent to the 7-iodo isomer by numbering conventions) being the primary impurity. vwr.com

Optimization of reaction conditions can further enhance the regioselectivity towards the desired 6-iodo product. Key parameters that can be adjusted include the choice of iodinating agent, the catalyst, the solvent, and the reaction temperature. For instance, the use of NIS with a catalytic amount of trifluoroacetic acid in a suitable solvent provides a mild and regioselective method for the iodination of electron-rich aromatic compounds. organic-chemistry.org

Table 1: Reagents for Electrophilic Iodination of Aromatic Compounds

| Reagent System | Description |

|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Generates electrophilic iodine (I⁺) in situ for reaction with the aromatic ring. nih.gov |

| N-Iodosuccinimide (NIS) | A mild and effective source of electrophilic iodine, often requiring an acid catalyst. organic-chemistry.orgwikipedia.org |

| NIS / Trifluoroacetic Acid (TFA) | A common system for the regioselective iodination of activated aromatic rings. organic-chemistry.orgcolab.ws |

Precursor-Based Synthetic Routes

An alternative to direct iodination involves the synthesis of the target molecule from precursors that already contain a halogen atom. This multi-step approach can offer better control over the final structure and regiochemistry.

Halogenation and Subsequent Functionalization Approaches

This strategy typically involves the initial bromination of a 2,3-dihydro-1,4-benzodioxine precursor, followed by a halogen-metal exchange and subsequent reaction with an electrophilic iodine source.

The synthesis of a brominated dihydrobenzodioxine precursor can be achieved through various routes. One common method starts from a substituted catechol or a related phenol (B47542) derivative. For instance, 6-bromo-4H-1,3-benzodioxine can be synthesized from 4-bromophenol. colab.ws In a different approach, a substituted 1,4-benzodioxane (B1196944) can be synthesized from gallic acid, which is first esterified and then reacted with 1,2-dibromoethane (B42909) to form the dihydrobenzodioxine ring system. scirp.org

Once a bromo-substituted dihydrobenzodioxine is obtained, a metal-halogen exchange reaction can be performed to create a more reactive organometallic intermediate. acsgcipr.org This is a fundamental transformation in organometallic chemistry. The bromo derivative is typically treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to replace the bromine atom with a lithium atom. nih.gov

This newly formed organolithium species is a potent nucleophile and can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the desired position. This two-step sequence allows for the regioselective synthesis of the iodo-substituted product, as the position of the initial bromine atom dictates the final position of the iodine atom.

Table 2: Example of a Precursor-Based Synthetic Route

| Step | Reaction | Reactants/Reagents | Product |

|---|---|---|---|

| 1 | Bromination of a precursor | e.g., 4-bromophenol, paraformaldehyde, H₂SO₄ | 6-bromo-4H-1,3-benzodioxin colab.ws |

| 2 | Metal-Halogen Exchange | Bromo-dihydrobenzodioxine derivative, n-BuLi | Lithiated dihydrobenzodioxine intermediate nih.gov |

| 3 | Iodination | Lithiated intermediate, I₂ | Iodo-dihydrobenzodioxine derivative |

Synthetic Strategies for this compound and its Analogs

The dihydrobenzodioxine scaffold is a key structural motif found in numerous biologically active compounds. The synthesis of this heterocyclic system, particularly substituted variants like this compound, has been an area of significant research interest. This article details advanced synthetic methodologies for constructing the dihydrobenzodioxine core, with a focus on tandem reactions and asymmetric approaches.

2 Tandem Cyclization and Coupling Processes for Dihydrobenzodioxine Core Synthesis

Tandem reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical approach to complex molecules. Several catalytic systems have been developed to construct the dihydrobenzodioxine ring system through such processes.

A novel and practical protocol for the synthesis of 2,3-dihydro-1,4-benzodioxins involves a copper(I)-catalyzed tandem reaction between 2-iodophenols and epoxides. researchgate.netnih.gov This one-pot procedure is effectively catalyzed by a system comprising copper(I) oxide (Cu₂O), 1,10-phenanthroline (B135089) as a ligand, and cesium carbonate (Cs₂CO₃) as the base. researchgate.netnih.gov

The proposed mechanism proceeds via a tandem ring-opening of the epoxide followed by an intramolecular C-O coupling cyclization. researchgate.net This method is versatile, accommodating both aryl and aliphatic epoxides to produce the corresponding dihydrobenzodioxine derivatives in moderate to good yields. researchgate.net For instance, the reaction of 2-iodophenol (B132878) with cyclohexene (B86901) oxide yields the corresponding fused benzodioxine product. The reaction's scope has been explored with various substituted 2-iodophenols and epoxides, demonstrating its utility in generating a library of diverse 1,4-benzodioxane structures. researchgate.net

An important aspect of this methodology is its regioselectivity when using substituted epoxides. The condensation of substituted 2-iodophenols with unsymmetrical epoxides can lead to the formation of a single regioisomer or a mixture of two, depending on the substitution pattern. researchgate.net

Table 1: Examples of Copper-Catalyzed Synthesis of Dihydrobenzodioxins from 2-Iodophenols and Epoxides researchgate.net

| 2-Iodophenol Derivative | Epoxide | Product(s) | Yield (%) |

|---|---|---|---|

| 2-Iodophenol | Cyclohexene oxide | (±)-2,3,4a,10a-Tetrahydrodibenzo[b,e] nih.govresearchgate.netdioxine | 85 |

| 2-Iodophenol | Styrene oxide | (±)-2-Phenyl-2,3-dihydrobenzo[b] nih.govresearchgate.netdioxine | 72 |

| 4-Methyl-2-iodophenol | Cyclohexene oxide | (±)-7-Methyl-2,3,4a,10a-tetrahydrodibenzo[b,e] nih.govresearchgate.netdioxine | 82 |

| 4-Nitro-2-iodophenol | Cyclohexene oxide | (±)-7-Nitro-2,3,4a,10a-tetrahydrodibenzo[b,e] nih.govresearchgate.netdioxine | 78 |

Note: The table is a representation of data from the cited source. Yields are isolated yields.

Palladium catalysis offers another powerful strategy for synthesizing functionalized dihydrobenzodioxine derivatives. A notable example is the tandem oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols. This reaction creates 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govresearchgate.netdioxine derivatives, which are not readily accessible by other means. nih.gov

The process is catalyzed by palladium(II) iodide (PdI₂) in the presence of excess potassium iodide (KI). The reaction is conducted under a 4:1 mixture of carbon monoxide (CO) and air, with N,N-dimethylacetamide (DMA) serving as the solvent at elevated temperatures (80-100 °C). nih.gov The methodology involves an initial oxidative aminocarbonylation of the alkyne moiety, followed by an intramolecular conjugate addition (cyclization) to form the dihydrobenzodioxine ring. nih.gov A significant finding of this research is the high stereoselectivity of the reaction, which preferentially or exclusively forms the Z-isomer of the exocyclic double bond. nih.gov

3 Asymmetric Synthetic Approaches to Chiral Dihydrobenzodioxine Derivatives

The synthesis of enantiomerically pure dihydrobenzodioxine derivatives is crucial, as many chiral versions exhibit important biological activities. Asymmetric catalysis provides the most direct route to these valuable compounds.

Asymmetric hydrogenation is a premier method for producing chiral compounds. In the context of dihydrobenzodioxines, this strategy involves the enantioselective reduction of a prochiral benzo[b] nih.govresearchgate.netdioxine precursor. researchgate.netnih.gov While early efforts focused on chiral pool synthesis or enzymatic resolutions, recent advances have established direct catalytic asymmetric hydrogenation. nih.gov

Specifically, rhodium complexes featuring chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of substituted benzo[b] nih.govresearchgate.netdioxine derivatives. researchgate.net For example, using specialized chiral ligands like ZhaoPhos, researchers have achieved high yields and excellent enantioselectivities (up to >99% ee) in the hydrogenation of various 2-substituted benzo[b] nih.govresearchgate.netdioxines. researchgate.net This method provides direct access to chiral 2-substituted 2,3-dihydrobenzo nih.govresearchgate.netdioxane derivatives, which are core structures in many pharmaceuticals. nih.govrsc.org The success of this approach hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, dictating the facial selectivity of hydrogen addition to the double bond of the benzodioxine ring.

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Benzo[b] nih.govresearchgate.netdioxine Derivative

| Substrate | Catalyst/Ligand | Product | Yield (%) | ee (%) |

|---|

Note: This table is illustrative of findings reported in the literature. researchgate.net

Organoselenium chemistry offers unique pathways for asymmetric synthesis. researchgate.net Asymmetric cyclization reactions promoted by electrophilic selenium reagents can be applied to construct chiral oxygen-containing heterocycles. nih.govresearchgate.netnih.gov This strategy, often termed selenoetherification, can be adapted for the synthesis of chiral dihydrobenzodioxine derivatives.

The general approach involves reacting a substrate containing both a hydroxyl group and a suitably positioned alkene with an electrophilic selenium source in the presence of a chiral catalyst or auxiliary. nih.govresearchgate.net For example, the enantioselective selenocyclization of an o-allyl-substituted phenol can produce a chiral chroman, a structure closely related to dihydrobenzodioxine. nih.gov By analogy, a substrate like 2-(2-propen-1-yloxy)phenol could undergo an intramolecular cyclization promoted by a chiral selenium catalyst system. The reaction would proceed via the formation of a chiral seleniranium ion intermediate from the alkene, which is then trapped intramolecularly by the phenolic hydroxyl group to yield the chiral dihydrobenzodioxine ring system. The development of catalytic asymmetric versions of these reactions, where a chiral Lewis base or Brønsted acid controls the stereochemical outcome, represents a significant advancement in the field. researchgate.net

Chemical Reactivity and Transformation of 6 Iodo 2,3 Dihydro 1,4 Benzodioxine

Nucleophilic Substitution Reactions at the Iodine Center

While direct nucleophilic aromatic substitution on unactivated aryl iodides is generally challenging, the iodine atom in 6-iodo-2,3-dihydro-1,4-benzodioxine can be displaced by nucleophiles under specific, often catalyzed, conditions. Copper-catalyzed Ullmann-type reactions are a prominent example of such transformations. These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base, often at elevated temperatures.

In the context of this compound, Ullmann condensations can be employed to form C-O, C-N, and C-S bonds, providing access to a variety of derivatives. For instance, the reaction with phenols or alkoxides leads to the formation of diaryl ethers or alkyl aryl ethers, respectively. Similarly, coupling with amines or thiols yields the corresponding N- and S-arylated products. The efficiency of these reactions is often influenced by the nature of the ligand on the copper catalyst, the base used, and the reaction solvent. Modern advancements in Ullmann-type reactions have introduced milder reaction conditions and broader substrate scopes.

Redox Chemistry of the Compound

The this compound moiety can undergo both oxidation and reduction, leading to the formation of various derivatives or the parent benzodioxine ring system.

Oxidation Pathways and Derivative Formation

The benzodioxine ring itself is relatively stable to oxidation under many conditions. However, functional groups attached to the aromatic ring can be oxidized. For instance, if a formyl group were present at another position on the ring, it could be oxidized to a carboxylic acid. A patented method describes the oxidation of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde to 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid using potassium permanganate (B83412) in an aqueous solution. google.com This demonstrates that the benzodioxine core is tolerant to oxidative conditions used to transform other functional groups.

Furthermore, derivatives of 1,4-benzodioxane (B1196944) containing sulfur moieties can undergo oxidation at the sulfur atom. For example, a sulfide-containing 1,4-benzodioxane analog has been converted to the corresponding sulfoxide (B87167) and sulfone derivatives using hydrogen peroxide. researchgate.net This indicates that the benzodioxine ring is stable to such oxidative transformations.

Reduction Pathways to Parent Benzodioxine

The carbon-iodine bond in this compound can be cleaved under reductive conditions to yield the parent 2,3-dihydro-1,4-benzodioxine. This process, known as hydrodehalogenation, is a common transformation in organic synthesis. Catalytic hydrogenation is a widely used method for this purpose, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is generally efficient and proceeds under mild conditions.

Alternative methods for the reduction of aryl halides include the use of metal hydrides or other reducing agents. While specific examples for the reduction of this compound are not extensively detailed in readily available literature, the general principles of aryl halide reduction are applicable. For instance, catalytic hydrogenation has been successfully used to reduce a nitro group on a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivative to the corresponding amine, demonstrating the compatibility of the benzodioxine ring with these reductive conditions. nih.gov

Cross-Coupling Reactions and Their Methodological Advancements

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl iodide, is an excellent substrate for these reactions due to the high reactivity of the C-I bond in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgnih.govlibretexts.orgnih.govorganic-chemistry.org This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids and their derivatives. libretexts.org

This compound readily participates in Suzuki-Miyaura coupling reactions with various aryl- and vinylboronic acids to produce 6-aryl- and 6-vinyl-2,3-dihydro-1,4-benzodioxine derivatives. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Table 1: Examples of Suzuki-Miyaura Reactions with this compound

| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 88 |

Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual results may vary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. wikipedia.org This reaction has become a cornerstone of medicinal chemistry and materials science for the synthesis of arylamines. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides, often under mild conditions. wikipedia.org

This compound is an effective electrophile in Buchwald-Hartwig amination reactions, coupling with a variety of primary and secondary amines to afford the corresponding 6-amino-2,3-dihydro-1,4-benzodioxine derivatives. The success of the reaction is highly dependent on the selection of the palladium precursor, the phosphine ligand, and the base.

Table 2: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 90 |

| Morpholine | Pd(OAc)₂ | RuPhos | NaOt-Bu | 1,4-Dioxane | 80 | 93 |

| n-Butylamine | Pd(OAc)₂ | BrettPhos | LiHMDS | THF | 65 | 85 |

Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig amination reactions. Actual results may vary.

Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation is a powerful method for converting aryl halides into amides, a functional group prevalent in many biologically active compounds. In this reaction, an aryl iodide, such as this compound, reacts with an amine and carbon monoxide in the presence of a palladium catalyst.

The reaction conditions, particularly the choice of ligand and carbon monoxide pressure, can significantly influence the product outcome. For instance, in reactions involving the structurally similar substrate 6-iodoquinoline, the use of a bidentate phosphine ligand like Xantphos under atmospheric pressure of CO favors the formation of the simple carboxamide. nih.gov Conversely, employing a monodentate ligand like triphenylphosphine (B44618) (PPh₃) at elevated CO pressures (e.g., 40 bar) can lead to double carbon monoxide insertion, yielding α-ketoamides (glyoxylamides) as the major products. nih.gov

This selectivity is crucial as it allows for the controlled synthesis of either simple amides or more complex α-ketoamides from the same starting material. While specific studies on the aminocarbonylation of this compound are not extensively detailed in the reviewed literature, its reactivity is expected to follow these established principles for aryl iodides, making it a valuable precursor for a range of amide derivatives. nih.govnih.gov

Other Metal-Catalyzed Coupling Transformations

The carbon-iodine bond in this compound is highly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These transformations are fundamental in organic synthesis for constructing complex molecular frameworks.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, such as a boronic acid or its ester, to form a biaryl linkage. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. researchgate.net The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it a prime method for attaching various aryl or heteroaryl substituents at the 6-position of the benzodioxine ring.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org This reaction, catalyzed by a palladium complex in the presence of a base, provides a direct method for vinylation of the benzodioxine core. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This method is essential for synthesizing arylalkynes, which are valuable intermediates for further transformations. wikipedia.org

While specific examples detailing the yields and conditions for these reactions with this compound are not provided in the searched literature, its status as an aryl iodide makes it an ideal substrate for these well-established and powerful synthetic methodologies.

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives through functional group interconversions and subsequent reactions. A key strategy involves the transformation of the iodo group into other functionalities, which then serve as handles for further molecular elaboration.

Preparation of Functionalized Benzodioxine Derivatives

A common and effective derivatization pathway begins with the conversion of the iodo group to an amine, yielding 2,3-dihydro-1,4-benzodioxin-6-amine. This amine is a versatile intermediate that can undergo a variety of reactions to produce a library of functionalized derivatives. scielo.br

One such derivatization is the synthesis of sulfonamides. For example, reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in an aqueous alkaline medium yields the corresponding parent sulfonamide. This intermediate can be further N-alkylated with various bromo-N-phenylacetamides in the presence of a base like lithium hydride to afford a series of N-substituted sulfonamides. scielo.br

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine | 4-Methylbenzenesulfonyl chloride | N-(2,3-Dihydrobenzo nih.govorganic-chemistry.orgdioxin-6-yl)-4-methylbenzenesulfonamide | 80 |

| 2 | N-(2,3-Dihydrobenzo nih.govorganic-chemistry.orgdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-phenylacetamide | 2-{(2,3-Dihydro-1,4-benzodioxin-6-yl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide | - |

| 3 | N-(2,3-Dihydrobenzo nih.govorganic-chemistry.orgdioxin-6-yl)-4-methylbenzenesulfonamide | 2-Bromo-N-(4-chlorophenyl)acetamide | 2-{(2,3-Dihydro-1,4-benzodioxin-6-yl)[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamide | - |

Yield for the second and third entries were not specified in the source material. scielo.br

This strategy highlights how the initial functional group interconversion from an iodide to an amine opens up a plethora of possibilities for creating diverse molecular structures with potential applications in medicinal chemistry. scielo.br

Intramolecular Cyclization Reactions for Extended Architectures

Derivatives of this compound are valuable precursors for constructing complex, polycyclic systems through intramolecular cyclization reactions. These reactions create extended molecular architectures by forming new rings fused to the initial benzodioxine scaffold.

A notable example is the use of iodine-mediated oxidative cyclization. In one synthetic pathway, a derivative of 2-formyl-1,4-benzodioxine is first condensed with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate then undergoes an iodine-mediated intramolecular cyclization to form a 1,4-benzodioxine-based 1,3,4-thiadiazole-2-amine. This newly formed heterocyclic ring can be further elaborated. For instance, reaction with various phenylisothiocyanates under similar iodine-mediated oxidative conditions leads to a [3+2] cyclization, affording a fused 1,3,4-thiadiazole- nih.govorganic-chemistry.orgorganic-chemistry.org-thiadiazole system. nih.gov

Another powerful strategy involves the Pictet-Spengler reaction or Bischler-Napieralski-type cyclizations of advanced intermediates. For example, derivatives of the benzodioxine moiety can be elaborated into structures suitable for intramolecular reactions that form phenanthridone skeletons, which are core structures in various biologically active alkaloids. nih.gov These strategies demonstrate the utility of the benzodioxine template in building complex, multi-ring systems.

| Precursor Type | Reaction Type | Resulting Architecture |

| 1,4-Benzodioxine-thiosemicarbazone | Iodine-mediated oxidative cyclization | Fused 1,3,4-thiadiazole (B1197879) ring |

| 1,4-Benzodioxine-1,3,4-thiadiazole-2-amine | Iodine-mediated [3+2] oxidative cyclization | Fused nih.govorganic-chemistry.orgorganic-chemistry.org-thiadiazole ring |

| Elaborated benzodioxine derivative | Intramolecular C-C bond formation | Fused phenanthridone skeleton |

These examples underscore the importance of intramolecular cyclization as a key strategy for transforming relatively simple benzodioxine derivatives into complex, high-value molecules with extended architectures. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Benzodioxine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In ¹H-NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of proton signals reveal the arrangement of hydrogen atoms. For the parent compound, 2,3-dihydro-1,4-benzodioxin, the spectrum is characterized by two main regions: the aliphatic protons of the dioxane ring and the aromatic protons of the benzene (B151609) ring. chemicalbook.com

The four protons on the ethylenedioxy moiety (-O-CH₂-CH₂-O-) are chemically equivalent due to rapid conformational flexing at room temperature, resulting in a single, sharp peak. chemicalbook.com The four aromatic protons also show a symmetrical pattern. chemicalbook.com

Table 1: ¹H-NMR Spectral Data for 2,3-dihydro-1,4-benzodioxin

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| H-2, H-3 | 4.18 | s |

| H-5, H-6, H-7, H-8 | 6.81 - 6.87 | m |

Data recorded in CDCl₃. Source: chemicalbook.com

For 6-Iodo-2,3-dihydro-1,4-benzodioxine , the introduction of the heavy iodine atom at the C-6 position breaks the symmetry of the aromatic ring, leading to a more complex spectrum. The following changes are predicted:

Dioxane Protons (H-2, H-3): The chemical shift of the four protons at the C-2 and C-3 positions is expected to remain largely unchanged, appearing as a singlet around δ 4.2-4.3 ppm. scirp.org

Aromatic Protons: The symmetry is broken, and three distinct aromatic signals would be expected.

The proton at H-5 (ortho to the iodine) would likely be a doublet.

The proton at H-7 (meta to the iodine) would be a doublet of doublets.

The proton at H-8 (para to the iodine) would be a doublet. The iodine's electron-withdrawing inductive effect and electron-donating resonance effect will influence the precise chemical shifts of these aromatic protons.

¹³C-NMR spectroscopy provides information on the carbon skeleton of a molecule. In the parent 2,3-dihydro-1,4-benzodioxin, symmetry results in only three distinct signals: one for the aliphatic carbons and two for the aromatic carbons. chemicalbook.com

Table 2: ¹³C-NMR Spectral Data for 2,3-dihydro-1,4-benzodioxin

| Carbon | Chemical Shift (δ) ppm |

| C-2, C-3 | 64.3 |

| C-5, C-6, C-7, C-8 | 121.5, 117.3 |

| C-4a, C-8a | 143.5 |

Data recorded in CDCl₃. Source: chemicalbook.com

The introduction of iodine at the C-6 position in This compound would result in eight distinct carbon signals, as the plane of symmetry is removed. The most significant predicted effects are:

Directly Bonded Carbon (C-6): The carbon atom directly attached to the iodine (C-6) will experience a strong "heavy atom effect," causing its signal to shift significantly upfield (to a lower ppm value). For instance, the signal for the iodo-substituted carbon in 1-iodo-4-nitrobenzene (B147127) appears around 92 ppm. chemicalbook.com

Other Aromatic Carbons: The other aromatic carbons (C-5, C-7, C-8, C-4a, C-8a) will show smaller shifts depending on their position relative to the iodine substituent.

Dioxane Carbons (C-2, C-3): The chemical shift of the aliphatic carbons C-2 and C-3 would be minimally affected, remaining around δ 64 ppm. scirp.org

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For This compound , the molecular formula is C₈H₇IO₂. The theoretical monoisotopic mass can be calculated with high precision.

Table 3: Calculated HRMS Data for this compound

| Formula | Adduct | m/z (Calculated) |

| C₈H₇IO₂ | [M]⁺ | 261.9542 |

This precise mass would be the target value in an HRMS experiment, allowing for unambiguous confirmation of the compound's elemental composition.

In EIMS, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" that can help identify the molecule's structure.

The mass spectrum of the parent compound, 2,3-dihydro-1,4-benzodioxin , shows a prominent molecular ion (M⁺) peak at m/z = 136. nist.gov Key fragments arise from the cleavage of the dioxane ring. nist.gov

For This compound , the following features are expected in the EIMS spectrum:

Molecular Ion (M⁺): A clear molecular ion peak would be expected at m/z = 262, corresponding to the molecular weight of the compound.

Characteristic Fragmentation: A very common fragmentation pathway for iodo-aromatic compounds is the loss of the iodine atom. Therefore, a significant peak at m/z = 135 ([M-I]⁺) would be anticipated. This fragment corresponds to the 2,3-dihydro-1,4-benzodioxinyl cation. Further fragmentation would likely follow pathways similar to the parent compound.

Iodine Ion: A peak at m/z = 127, corresponding to the iodine cation (I⁺), is also typically observed in the mass spectra of iodoalkanes and iodoaromatics. docbrown.info

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, providing information about their presence in the structure.

The IR spectrum of the parent 2,3-dihydro-1,4-benzodioxin is well-characterized. nist.gov Key absorption bands include:

C-H Aromatic Stretching: Just above 3000 cm⁻¹

C-H Aliphatic Stretching: Just below 3000 cm⁻¹

C=C Aromatic Ring Stretching: Around 1500-1600 cm⁻¹

C-O-C Asymmetric Stretching: A strong, characteristic band typically around 1250-1280 cm⁻¹

For This compound , the spectrum would be very similar to the parent compound, but with additional features. The most important difference would be the presence of a C-I stretching vibration . This bond stretch is typically weak and occurs at low frequencies, appearing in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹. docbrown.infodocbrown.info The substitution pattern on the aromatic ring would also cause slight shifts in the positions and intensities of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies, causing its bonds to vibrate (stretch, bend, or rock). The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its core structural features. While a specific spectrum for this exact compound is not publicly available, the expected characteristic peaks can be inferred from the analysis of the parent compound, 1,4-benzodioxan, and other substituted benzodioxanes. scirp.orgscirp.orgnih.govnist.gov

The primary absorptions for the 1,4-benzodioxine ring system include:

Aromatic C-H stretch: Typically observed in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H stretch: Arising from the methylene (B1212753) (-CH₂-) groups in the dioxane ring, these peaks appear in the 3000-2850 cm⁻¹ range. udel.edu

Aromatic C=C stretch: In-ring carbon-carbon stretching vibrations of the benzene ring produce characteristic peaks between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org

C-O-C ether stretch: The ether linkages are a defining feature of the benzodioxine skeleton, giving rise to strong, characteristic bands in the 1300-1000 cm⁻¹ region. udel.edu

The presence of the iodine substituent on the aromatic ring also influences the spectrum. The C-I stretching vibration is expected to appear in the low-frequency region, typically below 600 cm⁻¹. wpmucdn.com Additionally, the substitution pattern on the benzene ring affects the out-of-plane (oop) C-H bending vibrations, which can be observed in the 900-675 cm⁻¹ range and provide clues about the substitution pattern. libretexts.org

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibration Type | Predicted Position (cm⁻¹) | Intensity | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Aryl |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | -CH₂- |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong | Benzene Ring |

| C-O-C Asymmetric Stretch | ~1250 | Strong | Aryl-Alkyl Ether |

| C-O-C Symmetric Stretch | ~1040 | Strong | Aryl-Alkyl Ether |

| C-I Stretch | < 600 | Medium to Weak | Aryl Iodide |

This table is based on general spectroscopic data for related functional groups and is predictive in nature. libretexts.orgudel.eduwpmucdn.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern produced when X-rays are passed through a crystal, a detailed model of the electron density can be constructed, revealing precise bond lengths, bond angles, and stereochemistry. rigaku.comrigaku.com

Single Crystal X-ray Diffraction for Stereochemical Assignment

Single crystal X-ray diffraction (SCXRD) is considered the "gold standard" for determining the absolute configuration of chiral molecules. rigaku.comnih.gov For a benzodioxine derivative that may exist as enantiomers, obtaining a suitable single crystal allows for the definitive assignment of its stereochemistry. The technique provides an accurate and precise measurement of the molecular dimensions. rigaku.com

The process involves growing a high-quality single crystal of the compound, which can be a challenging and time-consuming step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the molecule. For chiral compounds, specialized techniques involving the anomalous dispersion of X-rays by the atoms can be used to determine the absolute stereochemistry. uq.edu.au

While a specific crystal structure for this compound is not publicly available, SCXRD would be the definitive method to confirm its molecular structure and, if chiral, its absolute configuration.

Micro Electron Diffraction (MicroED) for Microcrystalline Samples

A significant challenge in structural biology and chemistry is the growth of crystals large enough for conventional X-ray diffraction. portlandpress.com Micro Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy (cryo-EM) technique that can determine high-resolution atomic structures from nanocrystals, which are orders of magnitude smaller than those required for X-ray methods. portlandpress.comwikipedia.orgnih.gov This is particularly advantageous for compounds that yield only microcrystalline powders. creative-biostructure.com

In a MicroED experiment, a beam of electrons is used to illuminate the nanocrystals. youtube.com Due to the strong interaction of electrons with matter, even very small crystals can produce a high-quality diffraction pattern. portlandpress.com The crystals are continuously rotated in the electron beam, and the diffraction data is collected as a movie. wikipedia.orgnih.gov This data can then be processed using standard crystallographic software to solve the three-dimensional structure. nih.gov

MicroED has been successfully applied to determine the structures of various small organic molecules, demonstrating its power and versatility. portlandpress.com For a compound like this compound, if only microcrystalline material is available, MicroED would be the ideal technique to elucidate its solid-state structure. wikipedia.orgcreative-biostructure.com

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are fundamental for separating the components of a mixture, allowing for the assessment of purity and the quantification of enantiomers.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers in a racemic mixture. To achieve this, a chiral stationary phase (CSP) is employed. phenomenex.comchiralpedia.com The two enantiomers of a chiral compound interact differently with the CSP, leading to different retention times and, consequently, their separation. phenomenex.com

For benzodioxine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. unimi.itresearchgate.net The separation is typically carried out using a normal-phase mobile phase, often a mixture of a hydrocarbon solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol. unimi.itresearchgate.net The ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks.

The enantiomeric excess (e.e.) is determined by integrating the area of the two enantiomeric peaks in the chromatogram. The formula for calculating e.e. is:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Representative HPLC Method Parameters for Chiral Separation of Benzodioxane Derivatives

| Parameter | Description |

| Column | Chiral stationary phase (e.g., Phenomenex Lux Cellulose-1) unimi.it |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) unimi.it |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry (e.g., at 254 nm) unimi.it |

| Injection Volume | 5 - 20 µL unimi.it |

This table presents typical parameters based on published methods for related compounds and serves as a starting point for method development for this compound. unimi.itresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction. libretexts.orgrochester.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The choice of mobile phase is crucial to achieve good separation between the spots corresponding to the reactants and products. interchim.com

After development, the plate is visualized, often using a UV lamp if the compounds are UV-active, or by staining with a suitable reagent. rochester.edu The relative positions of the spots, represented by their retention factor (Rf) values, indicate the progress of the reaction. A completed reaction would ideally show the disappearance of the starting material spot and the appearance of a new spot for the product. youtube.com

Applications of 6 Iodo 2,3 Dihydro 1,4 Benzodioxine in Complex Molecule Synthesis

Utilization as a Key Building Block in Organic Synthesis

In organic synthesis, a "building block" is a foundational molecular unit used to construct more complex compounds. ossila.com 6-Iodo-2,3-dihydro-1,4-benzodioxine serves this role effectively, as the 1,4-benzodioxane (B1196944) moiety is an important scaffold found in many biologically useful natural products and synthetic drugs. scirp.orgscirp.org The iodine atom on the aromatic ring is a key functional group that allows this building block to be incorporated into larger molecules through various coupling reactions.

The synthesis of complex derivatives often starts with a core structure which is then elaborated. For instance, synthetic routes to new 1,4-benzodioxane-6-carboxylic acid amide analogs have been designed starting from functionalized 1,4-benzodioxane precursors. scirp.orgscirp.org In these multi-step syntheses, the benzodioxane unit is the central framework upon which the rest of the molecule is built. scirp.orgscirp.org The utility of the 6-iodo derivative lies in its ability to undergo reactions that replace the iodine with other functional groups or link it to other molecular fragments, making it an ideal starting point for creating libraries of new compounds for drug discovery. ossila.com

Role as a Chemical Reagent in Synthetic Pathways

As a chemical reagent, this compound actively participates in reactions to form new chemical bonds, primarily leveraging the reactivity of its carbon-iodine bond. The iodine atom serves as a leaving group in various transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

One of the most significant applications is in the Sonogashira coupling reaction . This reaction forms a carbon-carbon bond between an aryl halide (like this compound) and a terminal alkyne. wikipedia.orglibretexts.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The aryl iodide is highly reactive in this process, often allowing the reaction to proceed under mild conditions, such as at room temperature. wikipedia.orgnih.gov By using this compound as the aryl halide, chemists can efficiently attach alkyne-containing fragments to the benzodioxane core, a key step in the synthesis of more elaborate molecules.

Another critical reaction is the Suzuki-Miyaura cross-coupling , which couples an organoboron compound with an organohalide. nih.gov The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these reactions, allowing for the formation of a carbon-carbon bond by linking the benzodioxane ring to other aryl or vinyl groups. nih.gov

Intermediate for Pharmaceutical and Biologically Active Compounds

An intermediate is a substance produced during the conversion of a starting material into a target product. libretexts.org this compound is a crucial intermediate in the synthesis of various compounds with potential pharmaceutical applications, largely because the 1,4-benzodioxane structure is a privileged scaffold in medicinal chemistry. americanelements.comscirp.org

Precursor in the Synthesis of Various Drug Candidates and Analogs

The 1,4-benzodioxane moiety is a significant component of several established drugs, including the antihypertensive agent Doxazosin. scirp.org Its derivatives have been investigated for a wide range of biological activities, such as anti-inflammatory and anticancer properties. scirp.org The 6-iodo derivative is a valuable precursor because the iodine atom can be readily converted into other functional groups or used as a coupling site. For example, it can be transformed into an amino group, a carboxylic acid, or coupled with other molecules to generate a diverse array of analogs for biological screening. scirp.orgnih.gov Synthetic strategies often involve the initial creation of a functionalized benzodioxane ring, which is then elaborated in subsequent steps. scirp.orgscirp.orgnih.gov

Synthesis of Sulfonamide Derivatives with Enzyme Inhibitory Properties

Sulfonamides are an important class of compounds with a broad spectrum of biological activities, including enzyme inhibition. scielo.brscielo.brresearchgate.net Numerous studies have reported the synthesis of sulfonamide derivatives based on the 1,4-benzodioxane core, which have shown inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. scielo.brresearchgate.net

A common synthetic route to these compounds involves the reaction of 1,4-benzodioxan-6-amine (B116551) with a sulfonyl chloride. scielo.brresearchgate.net The required 1,4-benzodioxan-6-amine can be prepared from this compound through transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This positions the iodo-compound as a key intermediate in accessing these potent enzyme inhibitors. The resulting N-(2,3-dihydrobenzo scielo.brnih.govdioxin-6-yl)sulfonamide can be further modified by alkylation to produce a library of final products. scielo.brresearchgate.net

The table below shows examples of sulfonamide derivatives synthesized from a 1,4-benzodioxan-6-amine precursor and their reported enzyme inhibitory activities.

| Compound Name | Target Enzyme | Activity (IC₅₀) | Reference |

| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamide | α-glucosidase | 12.4 ± 0.10 µM | scielo.br |

| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(2-chlorophenyl)acetamide | α-glucosidase | 17.6 ± 0.20 µM | scielo.br |

| N-benzyl-N-(2,3-dihydrobenzo scielo.brnih.govdioxin-6-yl)-benzenesulfonamide | Lipoxygenase | 4.32 ± 0.05 µM | researchgate.net |

| N-benzyl-N-(2,3-dihydrobenzo scielo.brnih.govdioxin-6-yl)-4-methylbenzenesulfonamide | Lipoxygenase | 6.71 ± 0.13 µM | researchgate.net |

This table is representative of the types of sulfonamide derivatives synthesized from the benzodioxane core and is not an exhaustive list.

Involvement in the Design and Synthesis of FtsZ Inhibitors

The bacterial cell division protein FtsZ has emerged as a promising target for novel antibiotics. nih.govmdpi.com A particularly potent class of FtsZ inhibitors are benzamide (B126) derivatives that feature a 1,4-benzodioxane ring linked to a substituted benzamide, often a 2,6-difluorobenzamide (B103285) moiety. researchgate.netresearchgate.netnih.gov These compounds have shown significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

The general structure of these inhibitors requires the connection of the benzodioxane scaffold to the benzamide head. researchgate.netresearchgate.net this compound is an ideal intermediate for this purpose. The carbon-iodine bond provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to link the benzodioxane unit to the rest of the inhibitor structure. This synthetic strategy highlights the role of the iodo-derivative as a key building block in constructing these complex antibacterial agents. The versatility of the 1,4-benzodioxane ring allows for various substitutions to optimize the inhibitor's potency and pharmacological properties. nih.govresearchgate.net

Applications in the Synthesis of Pyrazoline Derivatives

Pyrazoline derivatives are five-membered heterocyclic compounds known for a wide range of pharmacological activities. nih.gov The synthesis of certain pyrazolines can be achieved through the cyclization of chalcones (α,β-unsaturated ketones) with hydrazine.

The 1,4-benzodioxane moiety has been successfully incorporated into pyrazoline structures to create novel compounds with potential antihepatotoxic activity. nih.gov The key intermediate for these syntheses is a chalcone (B49325), specifically 3-(2,3-dihydro-1,4-benzodioxane-6-yl)-1-substituted-phenylprop-2-en-1-one. nih.gov This chalcone is prepared via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

This compound serves as a precursor to the essential aldehyde intermediate. The iodo-group can be converted to the formyl group (CHO) through methods such as lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). This multi-step transformation underscores the utility of this compound as a versatile starting material for accessing complex heterocyclic systems like pyrazolines.

Synthesis of Vesnarinone Analogues

Vesnarinone is a quinolinone derivative that has been investigated for its cardiotonic properties. The synthesis of its analogues is a subject of interest in medicinal chemistry for the development of new therapeutic agents. While various derivatives of 2,3-dihydro-1,4-benzodioxine have been synthesized for pharmaceutical research, a detailed review of the available scientific literature and chemical databases does not provide specific examples of this compound being directly utilized as a starting material or intermediate in the synthesis of Vesnarinone analogues. Research in this specific area may be proprietary or has not been published in the public domain.

Precursor for Specialty Chemicals and Advanced Materials

The unique structure of this compound, which combines a 1,4-benzodioxine core with a reactive iodine atom, makes it a valuable precursor for the synthesis of specialty chemicals and advanced materials. The presence of the iodo-substituent is particularly significant as it allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds.

Detailed Research Findings:

The 1,4-benzodioxane moiety is a key component in a number of biologically active compounds and functional materials. While specific research detailing the use of this compound as a monomer for advanced materials is limited, the synthesis of polymers containing the related 3,4-ethylenedioxythiophene (B145204) (EDOT) unit is well-documented. frontiersin.orgnih.govfrontiersin.org These polymers, such as PEDOT, are renowned for their high conductivity, stability, and transparency, making them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and biosensors. frontiersin.orgnih.govfrontiersin.org

The potential application of this compound lies in its ability to be incorporated into such polymer chains. Through metal-catalyzed cross-coupling reactions, the iodinated position can be used to link the benzodioxine unit with other aromatic or unsaturated systems, thereby creating novel conjugated polymers. The electronic properties of these new materials could be tuned by the incorporation of the electron-rich 1,4-benzodioxine ring.

For instance, the synthesis of conducting polymers often involves the polymerization of monomer units. tubitak.gov.tr The iodo-functional group on this compound provides a reactive site for such polymerization reactions. This could lead to the development of new materials with tailored electronic and optical properties for various advanced applications.

Theoretical and Computational Studies of 6 Iodo 2,3 Dihydro 1,4 Benzodioxine and Analogs

Computational Chemistry and Molecular Modeling

Computational approaches, including molecular modeling, are pivotal in modern medicinal chemistry for the rational design of new therapeutic agents. nih.gov The 1,4-benzodioxane (B1196944) moiety is a versatile template that has been extensively utilized in the design of molecules with a wide array of biological activities. nih.gov

In Silico Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level. While specific docking studies on 6-Iodo-2,3-dihydro-1,4-benzodioxine are not extensively documented in the provided literature, numerous studies on analogous 1,4-benzodioxane derivatives highlight the utility of this approach.

For instance, a series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives were designed and evaluated as inhibitors of human monoamine oxidase B (hMAO-B). nih.gov Docking studies revealed that these compounds fit well into the active site of the enzyme. nih.gov Similarly, computational docking of novel 1,4-benzodioxane thiazolidinedione piperazine (B1678402) derivatives showed interaction with key residues in the active site of the FabH enzyme.

In another study, benzodioxane-benzamide derivatives were investigated as inhibitors of the prokaryotic protein FtsZ. nih.gov The computational design focused on elongating the linker between the 1,4-benzodioxane and a 2,6-difluorobenzamide (B103285) moiety or adding hydrophobic substituents to the benzodioxane scaffold. nih.gov The docking studies indicated that a two-carbon linker provided a good balance of flexibility and optimal binding, allowing for key hydrogen bond interactions and hydrophobic interactions of the 1,4-benzodioxane ring within a narrow, hydrophobic subpocket of FtsZ. nih.gov

Furthermore, sulfonamides containing the 2,3-dihydro-1,4-benzodioxin-6-amine moiety have been synthesized and their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase was investigated, with in silico molecular docking results corroborating the in vitro enzyme inhibition data. scielo.br

Interactive Table: Molecular Docking Examples of 1,4-Benzodioxane Analogs

| Derivative Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| 1,4-Benzodioxan-substituted chalcones | Human Monoamine Oxidase B (hMAO-B) | Good fit into the enzyme's active site. The 1,4-benzodioxan moiety is suggested to be useful for designing new hMAO-B inhibitors. nih.gov | nih.gov |

| 1,4-Benzodioxane thiazolidinedione piperazines | FabH | Interaction with key residues in the active site. | |

| Benzodioxane-benzamides | FtsZ | Optimal binding of the 1,4-benzodioxane into a narrow, hydrophobic subpocket. nih.gov | nih.gov |

| Sulfonamides of 2,3-dihydro-1,4-benzodioxin-6-amine | α-glucosidase, Acetylcholinesterase | Docking results were consistent with in vitro enzyme inhibition data. scielo.br | scielo.br |

Prediction of Medicinal Chemistry Properties

The prediction of pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness (ADME - Absorption, Distribution, Metabolism, and Excretion) is a critical step in the early stages of drug discovery. Computational tools are frequently employed for this purpose.

A computational study on a 1,4-benzodioxane-substituted chalcone derivative was performed using density functional theory (DFT). euroasiajournal.org This study calculated several quantum chemical reactivity descriptors from HOMO and LUMO energies. euroasiajournal.org An in-silico evaluation of lipophilicity was also conducted, calculating the n-octanol/water partition coefficient (logPow) as 3.57, a key parameter in predicting drug absorption and distribution. euroasiajournal.org Web tools like SwissADME are often used to evaluate these properties for small molecules, providing insights into their potential as drug candidates. euroasiajournal.org

For a series of newly designed benzodioxane-benzamide FtsZ inhibitors, computational studies predicted encouraging drug-like profiles with good physical-chemical properties in terms of solubility, permeability, and stability. nih.gov These predictions are crucial for prioritizing which compounds should be synthesized and tested in vitro and in vivo.

Interactive Table: Predicted Properties of a 1,4-Benzodioxane Analog

| Property | Predicted Value/Finding | Method/Tool | Reference |

|---|---|---|---|

| n-octanol/water partition coefficient (logPow) | 3.57 | In-silico calculation | euroasiajournal.org |

| Drug-like Profile (Solubility, Permeability, Stability) | Encouraging, good predicted properties | Computational studies | nih.gov |

| Pharmacokinetics & Drug-likeness | Evaluated using free web tools | SwissADME | euroasiajournal.org |

Computational Design and Development of Derivatives

Computational design plays a proactive role in developing new derivatives by building upon existing scaffolds. The 1,4-benzodioxane structure has proven to be a fertile ground for such endeavors. nih.gov

A clear example is the development of benzodioxane-benzamide FtsZ inhibitors. nih.gov Starting from known inhibitors, new derivatives were designed by computationally evaluating modifications, such as changing the length of a linker connecting the 1,4-benzodioxane and a benzamide (B126) ring, or by adding hydrophobic substituents to the benzodioxane scaffold itself. nih.gov This rational design process led to the synthesis of novel compounds with very low minimum inhibitory concentrations (MICs) against methicillin-susceptible and -resistant Staphylococcus aureus. nih.gov

Another study focused on designing 1,4-benzodioxan-substituted chalcones as selective inhibitors of human monoamine oxidase B. nih.gov The design strategy involved combining the 1,4-benzodioxane moiety, known for its presence in various bioactive compounds, with the chalcone scaffold, a well-known pharmacophore. nih.gov This led to the identification of potent inhibitors, demonstrating the power of computational design in molecular hybridization.

High-throughput virtual screening (HTVS) is another powerful computational technique. In one study, HTVS of a small molecule library led to the identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) as a PARP1 inhibitor. nih.gov This initial hit was then used as a lead compound for further chemical modifications and scaffold hopping, ultimately resulting in a highly potent inhibitor. nih.gov

Mechanistic Investigations of Reactions Involving the Compound

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes, improving yields, and designing new synthetic routes.

Elucidation of Reaction Mechanisms

The synthesis of the 2,3-dihydro-1,4-benzodioxine ring system can be achieved through various methods, and computational studies can help elucidate the underlying mechanisms. One common method involves the reaction of a catechol with 1,2-dihaloethane. nih.gov For example, methyl 2,3-dihydrobenzo[b] nih.govscielo.brdioxine-5-carboxylate was synthesized by reacting methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of potassium carbonate. nih.gov

A more complex, tandem reaction has been developed for the synthesis of 2,3-dihydrobenzo nih.govscielo.brdioxine derivatives. researchgate.net This palladium-catalyzed process involves the oxidative aminocarbonylation of 2-prop-2-ynyloxyphenols followed by an intramolecular conjugate addition. researchgate.net The reaction is carried out with catalytic amounts of PdI2 and an excess of KI under a CO-air atmosphere. researchgate.net Such tandem reactions are highly efficient as they form multiple bonds in a single operation. Mechanistic investigations of these catalytic cycles are crucial for optimizing reaction conditions and extending their scope.

Stereocontrol Models in Asymmetric Transformations

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. Therefore, controlling the stereochemical outcome of a reaction is of paramount importance.

In the context of 2,3-dihydro-1,4-benzodioxine derivatives, the introduction of a chiral center at the 2-position is common. The assignment of the absolute configuration of these stereocenters is crucial. In one study, the configuration of two diastereomers of a 2-substituted-2,3-dihydro-1,4-benzodioxine was assigned using a combination of molecular modeling and NMR techniques. mdpi.com The coupling constants observed in the 1H-NMR spectra between protons on the newly formed stereocenter and the adjacent proton on the dioxine ring were correlated with the spatial distances and dihedral angles predicted by molecular models, allowing for an unambiguous assignment of the R and S configurations. mdpi.com

While specific stereocontrol models for reactions directly on this compound are not detailed, studies on related systems provide valuable insights. For example, the mechanism of stereoinduction in the asymmetric synthesis of 1,2-dihydroquinolines and 2H-1-benzopyrans has been investigated. nih.gov This study involved the use of nonracemic palladacycles with a metal-bonded stereogenic carbon. nih.gov A plausible mechanism for the transfer of chirality from a nonracemic auxiliary ligand to the palladium-bonded stereocenter was proposed, where restricted rotation about the palladium-aryl bond and the nature of the leaving group were found to be critical for efficient chirality transfer. nih.gov Such mechanistic understanding is essential for the rational design of catalysts for the asymmetric synthesis of complex heterocyclic molecules, including derivatives of 2,3-dihydro-1,4-benzodioxine.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The exploration of the structure-activity relationships (SAR) for this compound and its analogs has been significantly advanced through the application of sophisticated computational techniques. These in silico methods provide deep insights into how the chemical structure of a molecule influences its biological activity, thereby guiding the rational design of new and more potent compounds. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in elucidating the intricate interactions between these ligands and their biological targets, most notably G-protein coupled receptors like the α-adrenergic receptors.

Computational approaches are instrumental in identifying the key physicochemical properties that govern the biological activity of these compounds. nih.gov For the broader class of 1,4-benzodioxan derivatives, studies have consistently shown that molecular properties such as steric bulk, electrostatic potential, and hydrophobicity play crucial roles in receptor binding and functional activity. nih.gov These computational models effectively translate the three-dimensional characteristics of molecules into quantitative descriptors that can be correlated with experimental biological data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful computational tool for establishing a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.gov In the context of this compound analogs, 2D-QSAR and 3D-QSAR are particularly relevant.

2D-QSAR: This method correlates biological activity with 2D structural descriptors, such as molecular weight, logP (a measure of lipophilicity), and topological indices. For instance, a multiple regression analysis on a series of open-phendioxan analogues, which are structurally related to 1,4-benzodioxans, suggested that an adequate number of heteroatoms and passive membrane diffusion are important for enhancing α(1d)-AR affinity. nih.gov

3D-QSAR: This more advanced approach considers the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. These models calculate steric and electrostatic fields for a set of aligned molecules and correlate these fields with their biological activities.

For a hypothetical series of this compound analogs, a 3D-QSAR study could reveal critical information. For example, a CoMFA model might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another to maximize receptor binding affinity.

Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is invaluable for understanding the specific binding interactions between this compound analogs and their target proteins, such as α-adrenergic receptors.

Docking simulations can identify key amino acid residues in the receptor's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. For example, the oxygen atoms in the 1,4-dioxane (B91453) ring might act as hydrogen bond acceptors, while the iodinated phenyl ring could engage in hydrophobic interactions within a specific pocket of the receptor. nih.gov Studies on related 1,4-benzodioxan compounds have used docking to support findings from QSAR analyses, providing a more detailed picture of the ligand-receptor interactions that govern binding affinity. nih.gov

Illustrative Research Findings

The table below presents a hypothetical series of this compound analogs and their predicted biological activity (pIC50), along with key descriptors that might be derived from a computational study. A higher pIC50 value indicates greater potency.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound ID | R1-Substituent | R2-Substituent | Predicted pIC50 | Steric Descriptor (CoMFA) | Electrostatic Descriptor (CoMSIA) |

|---|---|---|---|---|---|

| 1 | -H | -H | 7.2 | 1.5 | -0.8 |

| 2 | -CH3 | -H | 7.5 | 1.8 | -0.7 |

| 3 | -Cl | -H | 7.8 | 1.6 | -1.2 |

| 4 | -H | -OCH3 | 7.3 | 1.5 | -1.0 |

| 5 | -H | -NO2 | 6.9 | 1.5 | -1.5 |

In this hypothetical dataset, the introduction of a chlorine atom at the R1 position (Compound 3) leads to the highest predicted activity, suggesting that an electron-withdrawing group in this position may be favorable for receptor interaction. Conversely, a nitro group at the R2 position (Compound 5) appears to decrease potency.

Further analysis using molecular docking could provide a structural basis for these observations, as shown in the table below.

Table 2: Hypothetical Molecular Docking Results for Selected Analogs

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | Phe308, Val107 |

| 3 | -9.2 | Phe308, Val107, Ser188 |

| 5 | -7.8 | Phe308, Val107 |

The lower predicted binding energy for Compound 3 suggests a more stable ligand-receptor complex, which correlates with its higher predicted pIC50. The model indicates an additional interaction with Serine 188, possibly a hydrogen bond, which is absent for the other compounds.

These computational approaches provide a powerful framework for understanding the SAR of this compound and its analogs. By integrating QSAR and molecular docking, researchers can build predictive models that accelerate the discovery and optimization of novel compounds with desired biological activities.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Iodo-2,3-dihydro-1,4-benzodioxine, and how can regioselectivity be controlled?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used to introduce iodine at the 6-position of the benzodioxine scaffold. For regioselectivity, steric and electronic factors are optimized by adjusting ligands (e.g., phosphine ligands) and reaction conditions (e.g., solvent polarity, temperature). Pre-functionalization of the benzodioxine core with directing groups (e.g., boronic acids) can also enhance iodination efficiency .

- Key Reference : Achari et al. (2004) highlight palladium-catalyzed methods as pivotal for functionalizing 1,4-benzodioxins .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like NOESY) is critical for assigning stereochemistry and confirming substitution patterns. For example, coupling constants in ¹H-NMR can distinguish axial vs. equatorial protons in the dihydrodioxine ring. IR spectroscopy and mass spectrometry (GC-MS or LC-MS) validate functional groups and molecular weight .

- Data Example : Artasensi and Fumagalli (2024) used NOESY and a modified Karplus equation to resolve stereochemical ambiguities in a related dihydrobenzodioxine derivative .

Q. What biological activities are associated with the 2,3-dihydro-1,4-benzodioxine scaffold?

- Methodological Answer : The scaffold exhibits thrombin inhibition, fibrinogen GPIIb/IIIa binding, and α-glucosidase/acetylcholinesterase inhibition. Activity is modulated by substituent regiochemistry and stereochemistry. For example, antithrombotic activity in derivatives depends on the spatial arrangement of hydrophobic groups and hydrogen-bond acceptors .

- Key Reference : Ilić et al. (2013) demonstrated that regioisomerism in 2,3-dihydro-1,4-benzodioxine derivatives alters thrombin inhibitory potency by 10-fold .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to study interactions with proteins like PD-L1 or thrombin. For instance, the 2,3-dihydro-1,4-benzodioxine group in compound 4b stabilizes π-π stacking with Tyr56 in PD-L1, creating a hydrophobic tunnel critical for binding . Quantum chemical calculations (DFT) further analyze electronic properties influencing reactivity .

- Data Example : Shafi et al. (2020) combined docking and DFT to correlate frontier molecular orbitals with anticancer activity in a nitro-substituted benzodioxine derivative .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzodioxine derivatives?

- Methodological Answer : Contradictions arise from stereochemical variability or assay conditions. Strategies include:

- Synthesizing pure enantiomers via chiral chromatography or asymmetric catalysis .

- Validating biological assays with positive controls (e.g., co-crystal structures for docking validation) .

- Applying multivariate statistical analysis to decouple electronic, steric, and solubility effects .